4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide
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Overview
Description
4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide is a heterocyclic compound that contains a pyrazole ring substituted with an amino group, a bromophenyl group, and a propan-2-yl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Introduction of the bromophenyl group: This step involves the bromination of the phenyl ring, which can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst.
Amination and carboxamide formation: The amino group and carboxamide functionality can be introduced through nucleophilic substitution reactions using appropriate amine and carboxylic acid derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents used in the reactions are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The bromophenyl group can be reduced to form phenyl derivatives.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Phenyl derivatives.
Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.
Scientific Research Applications
4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: The compound is used in studies involving enzyme inhibition and receptor binding.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group and carboxamide functionality allow the compound to form hydrogen bonds and other interactions with biological macromolecules, leading to inhibition or modulation of their activity. The bromophenyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-2-phenylpyrazole-3-carboxamide: Lacks the bromine and propan-2-yl groups, which may affect its biological activity and chemical reactivity.
4-Amino-2-(4-chlorophenyl)-5-propan-2-ylpyrazole-3-carboxamide: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and biological properties.
Uniqueness
4-Amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide is unique due to the presence of the bromophenyl group, which can participate in various chemical reactions and enhance the compound’s biological activity. The propan-2-yl group also contributes to the compound’s lipophilicity and potential interactions with biological membranes.
Properties
IUPAC Name |
4-amino-2-(4-bromophenyl)-5-propan-2-ylpyrazole-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15BrN4O/c1-7(2)11-10(15)12(13(16)19)18(17-11)9-5-3-8(14)4-6-9/h3-7H,15H2,1-2H3,(H2,16,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVOFIQUSZGQYHA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NN(C(=C1N)C(=O)N)C2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15BrN4O |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.19 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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